molecular formula C15H18N2O3 B8509842 Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate

Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate

Cat. No. B8509842
M. Wt: 274.31 g/mol
InChI Key: VYDINPVJZJGDHQ-UHFFFAOYSA-N
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Patent
US07781598B2

Procedure details

The (4-amino-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester prepared above (8.59 g) was dissolved in ethyl acetate (175 ml) then triethylamine (5.2 ml, 37 mmol) added followed by acetyl chloride (2.6 ml, 37 mmol). An exotherm to 35° C. was observed and a thick suspension resulted. After stirring for 4 hours during which the mixture was allowed to cool back to ambient temperature, water (85 ml) was added and the ethyl acetate removed by evaporation under vacuum. The solid was collected by filtration, washed with water (25 ml) followed by 50% v/v aqueous acetonitrile (50 ml) then dried in a vacuum oven at 50° C. overnight to provide (4-acetylamino-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester, as an off-white solid, 7.26 g (77% from (4-nitro-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:17])[N:6]2[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(N(CC)CC)C.[C:25](Cl)(=[O:27])[CH3:26].O>C(OCC)(=O)C>[C:25]([NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:17])[N:6]2[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours during which the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 35° C.
CUSTOM
Type
CUSTOM
Details
a thick suspension resulted
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed by evaporation under vacuum
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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